molecular formula C19H23N3O3S B2860822 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219905-44-8

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2860822
CAS No.: 1219905-44-8
M. Wt: 373.47
InChI Key: NYOYFYDDPDWLQU-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Piperidine-4-carboxamide core: Provides a rigid scaffold for interactions with biological targets such as enzymes or receptors .
  • N-(1,3-Thiazol-2-yl) substituent: A heterocyclic group known for enhancing binding affinity in medicinal chemistry, particularly in antimicrobial or receptor antagonist agents .
  • 3-(4-Methoxyphenyl)propanoyl side chain: The methoxy group on the phenyl ring modulates electronic properties and lipophilicity, influencing pharmacokinetics and target engagement .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-16-5-2-14(3-6-16)4-7-17(23)22-11-8-15(9-12-22)18(24)21-19-20-10-13-26-19/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOYFYDDPDWLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Methoxyphenyl Propanoyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable propanoylating agent under acidic or basic conditions to form the 3-(4-methoxyphenyl)propanoyl intermediate.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl propanoyl intermediate with the thiazole ring and piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl groups may yield alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide":

Chemical Information

  • The compound is a synthetic organic compound.
  • It belongs to the class of piperidine derivatives.
  • Its molecular formula is C19H23N3O3S and the CAS number is 1219905-44-8 .

Synthesis
The synthesis of this compound typically involves multiple steps:

  • Formation of the Methoxyphenyl Propanoyl Intermediate: This involves reacting 4-methoxybenzaldehyde with a propanoylating agent under acidic or basic conditions to form the 3-(4-methoxyphenyl)propanoyl intermediate.
  • Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

Potential Applications

While the search results do not directly specify the applications of "this compound", they do provide some context for related compounds and potential areas of interest:

  • Substituted Hydantoins: Search results mention "substituted hydantoins" . Hydantoins have a variety of pharmacological activities, including anticonvulsant properties . The search results list several examples of substituted hydantoins with different chemical structures .
  • Anti-inflammatory Properties: Bibenzyls, which are synthesized via a similar pathway to the target compound, have anti-inflammatory properties in animal cell models, garnering therapeutic interest .
  • Pesticide alternative: Hemp essential oil contains terpenoid compounds that have shown potential as botanical acaricides in pest management programs .
  • Neurotrauma Research: Abstracts from the International Neurotrauma Symposium discuss the challenges of translating research findings into improved clinical outcomes .

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-2-yl-Containing Analogs
Compound Name Key Structural Differences Potential Biological Activity Reference
AZ7 (5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide) Pyrimidine core instead of piperidine; methylsulfonyl and chloro substituents Antimicrobial activity via enzyme inhibition
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) Benzamide core with morpholinyl and trifluoromethylpyrimidine groups Purinoreceptor antagonist
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea Urea linker instead of carboxamide; nitro substituent on thiazole Metabolic disruption (hypothesized)

Key Observations :

  • The thiazol-2-yl group is a common pharmacophore in antimicrobial and receptor-targeting agents.
  • The carboxamide linkage in the target compound may improve metabolic stability compared to urea derivatives .
Piperidine-4-Carboxamide Derivatives
Compound Name Key Structural Differences Notable Properties Reference
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Benzyl and phenylamino substituents Synthetic intermediate for CNS-targeting molecules
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide Biphenyl and hydroxypyridinyl groups Enhanced solubility due to polar hydroxypyridine
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide Sulfonamide linker and methoxyphenoxy group Potential dual-target (enzyme/receptor) activity

Key Observations :

  • Piperidine carboxamides are versatile scaffolds for central nervous system (CNS) or enzyme-targeting drugs.
  • The target compound’s 3-(4-methoxyphenyl)propanoyl group may confer greater lipophilicity than sulfonamide analogs .
Arylpropanoyl-Substituted Analogs
Compound Name Key Structural Differences Pharmacokinetic Implications Reference
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Acetate ester and benzamido group Improved oral bioavailability via ester prodrug design
1-(2-Methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 2-Methylbenzoyl substituent Altered steric effects on target binding
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide Propenyloxy and hydroxypropanoyl groups Variable metabolic stability based on substituent size

Key Observations :

  • Methoxy groups enhance lipophilicity and membrane permeability compared to ethoxy or propoxy analogs .
  • Steric bulk from substituents (e.g., methylbenzoyl) may reduce binding affinity in certain targets .

Biological Activity

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that incorporates a piperidine ring, a thiazole moiety, and a methoxyphenyl group. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a piperidine carboxamide. Its IUPAC name highlights its complex structure, which includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
  • Methoxyphenyl group : A benzene ring substituted with a methoxy group.

The molecular formula is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, and its InChI representation provides a detailed chemical identifier for computational studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways that are crucial for cellular functions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes some relevant findings regarding the biological activity of related compounds:

Compound TypeBiological ActivityReference
Thiazole derivativesAntibacterial activity against Escherichia coli and Staphylococcus aureus
Piperidine derivativesInhibition of soluble epoxide hydrolase
Methoxyphenyl compoundsAntitumor effects through various mechanisms

Case Studies and Research Findings

  • Antimicrobial Activity : Similar thiazole derivatives have shown promising antibacterial effects. For instance, compounds with thiazole rings were tested against multiple bacterial strains and exhibited significant inhibitory effects .
  • Antitumor Potential : Research into methoxy-substituted compounds has revealed their potential as antitumor agents. These compounds often target specific enzymes or pathways involved in cancer cell proliferation .
  • Pharmacological Screening : High-throughput screening methods have been employed to identify the pharmacological profiles of piperidine carboxamides. These screenings have highlighted the importance of structural modifications in enhancing biological activity .

Q & A

What are the key structural features of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide that influence its biological activity?

Level: Basic
Answer:
The compound’s bioactivity is influenced by three critical structural motifs:

  • Piperidine-4-carboxamide core : Provides rigidity and serves as a scaffold for interactions with hydrophobic pockets in target proteins.
  • 1,3-Thiazol-2-yl moiety : Enhances hydrogen bonding and π-π stacking via its aromatic nitrogen atoms, often critical for receptor binding .
  • 3-(4-Methoxyphenyl)propanoyl group : The methoxy group modulates electron density, affecting ligand-receptor affinity, while the propanoyl linker balances flexibility and steric constraints .
    Methodological Insight : Prioritize crystallographic studies (e.g., X-ray diffraction) or NMR to confirm spatial arrangements of these groups .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Answer:
Key optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for cyclization steps to enhance reaction rates .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during acylations to minimize side reactions .
  • Catalyst Use : Employ Lewis acids (e.g., ZnCl₂) for imine formation in piperidine ring closure .
  • Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

What experimental approaches are recommended to resolve contradictions in receptor binding affinity data for this compound?

Level: Advanced
Answer:
Contradictions may arise from assay variability or off-target effects. Address these by:

  • Orthogonal Binding Assays : Combine radioligand displacement (e.g., ³H-labeled antagonists) with surface plasmon resonance (SPR) to validate affinity .
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., comparing results across homology models) .
  • Mutagenesis Studies : Modify suspected receptor residues (e.g., serine or tyrosine in binding pockets) to confirm interaction hotspots .

Which computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability and conformational changes over 100+ ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide SAR studies .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
    Validation : Cross-reference computational predictions with experimental IC₅₀ values from dose-response assays .

How should researchers design experiments to assess the compound's pharmacokinetic properties, considering its complex structure?

Level: Advanced
Answer:

  • Solubility Testing : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to determine pH-dependent solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding (PPB) : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction .
  • In Vivo PK : Administer intravenously/orally to rodent models, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability .

What strategies can be employed to analyze structure-activity relationships (SAR) when structural analogs exhibit conflicting bioactivity profiles?

Level: Advanced
Answer:

  • Fragment Deconstruction : Synthesize and test sub-structures (e.g., thiazole-only or piperidine-carboxamide fragments) to isolate contributing moieties .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity cliffs .
  • Meta-Analysis of Public Data : Cross-reference bioactivity databases (e.g., ChEMBL) to identify trends in analog potency .
  • Proteome-Wide Profiling : Apply affinity-based proteomics (e.g., thermal shift assays) to detect off-target interactions that explain discrepancies .

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